molecular formula C16H16N4O3S B11030324 (2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide

(2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide

Cat. No.: B11030324
M. Wt: 344.4 g/mol
InChI Key: SVTDIHYDBCACHE-DHZHZOJOSA-N
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Description

(2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide is a complex organic compound with a unique structure that includes a thiazolo-triazinylidene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide typically involves multiple steps. The initial step often includes the formation of the thiazolo-triazinylidene core through a cyclization reaction. This is followed by the introduction of the ethanamide group via a condensation reaction. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures ranging from 0°C to 100°C, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted ethanamides.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its thiazolo-triazinylidene core, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

(2E)-2-(6,6-dimethyl-3,7-dioxo-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H16N4O3S/c1-9-4-6-10(7-5-9)17-12(21)8-11-13(22)20-15(24-11)18-14(23)16(2,3)19-20/h4-8,19H,1-3H3,(H,17,21)/b11-8+

InChI Key

SVTDIHYDBCACHE-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/2\C(=O)N3C(=NC(=O)C(N3)(C)C)S2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N3C(=NC(=O)C(N3)(C)C)S2

Origin of Product

United States

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